

Structural Characterization of Ethylnornicotine: An Application Note

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Compound of Interest

Compound Name: *Ethylnornicotine*

Cat. No.: *B104485*

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Introduction

Ethylnornicotine, a homolog of nicotine, is a compound of interest in the fields of pharmacology and toxicology. As a potential impurity in synthetic nicotine products and a metabolite of interest, its accurate structural characterization is crucial for regulatory purposes, drug development, and metabolic studies. This application note provides a detailed protocol for the structural elucidation of **Ethylnornicotine** using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Molecular Structure and Properties

- Molecular Formula: C₁₁H₁₆N₂[\[1\]](#)[\[2\]](#)
- Molecular Weight: 176.26 g/mol [\[1\]](#)[\[2\]](#)
- Exact Mass: 176.1313 g/mol [\[2\]](#)
- Structure: 3-(1-ethylpyrrolidin-2-yl)pyridine

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure of a compound. For **Ethylornicotine**, ¹H and ¹³C NMR are essential for confirming the connectivity of atoms and the overall structure.

¹H NMR Spectral Data (Predicted)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~8.5	d	1H	H-2' (Pyridine)
~8.4	d	1H	H-6' (Pyridine)
~7.7	dt	1H	H-4' (Pyridine)
~7.3	dd	1H	H-5' (Pyridine)
~3.2	q	2H	-N-CH ₂ -CH ₃
~3.0	t	1H	H-2 (Pyrrolidine)
~2.3	m	1H	H-5a (Pyrrolidine)
~2.1	m	1H	H-5b (Pyrrolidine)
~1.9	m	1H	H-3a (Pyrrolidine)
~1.7	m	2H	H-4 (Pyrrolidine)
~1.5	m	1H	H-3b (Pyrrolidine)
~1.1	t	3H	-N-CH ₂ -CH ₃

¹³C NMR Spectral Data (Predicted)

Chemical Shift (ppm)	Assignment
~149	C-2' (Pyridine)
~148	C-6' (Pyridine)
~140	C-4' (Pyridine)
~134	C-3' (Pyridine)
~123	C-5' (Pyridine)
~68	C-2 (Pyrrolidine)
~57	C-5 (Pyrrolidine)
~48	-N-CH ₂ -CH ₃
~36	C-3 (Pyrrolidine)
~23	C-4 (Pyrrolidine)
~14	-N-CH ₂ -CH ₃

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of a molecule, as well as to gain structural information through fragmentation analysis.

Mass Spectral Data

m/z	Relative Intensity	Proposed Fragment Ion
176	High	[M] ⁺ (Molecular Ion)
147	Moderate	[M - C ₂ H ₅] ⁺ (Loss of ethyl group)
119	Moderate	[M - C ₄ H ₉] ⁺ (Fission of the pyrrolidine ring)
92	High	Pyridine ring fragment
84	High	Pyrrolidine ring fragment with ethyl group

Experimental Protocols

NMR Spectroscopy Protocol

- Sample Preparation: Dissolve approximately 5-10 mg of **EthylInornicotine** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d₄, or Water-d₂). Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration.
- Instrument Setup:
 - Spectrometer: 400 MHz or higher field NMR spectrometer.
 - Probe: Standard 5 mm broadband probe.
 - Temperature: 298 K.
- ¹H NMR Acquisition:
 - Pulse Sequence: Standard single-pulse experiment (e.g., zg30).
 - Spectral Width: 12-16 ppm.
 - Acquisition Time: 2-4 seconds.

- Relaxation Delay: 1-5 seconds.
- Number of Scans: 16-64, depending on the sample concentration.
- ^{13}C NMR Acquisition:
 - Pulse Sequence: Proton-decoupled ^{13}C experiment (e.g., zgpg30).
 - Spectral Width: 200-240 ppm.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 1024-4096, due to the low natural abundance of ^{13}C .
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale using the reference standard.

Mass Spectrometry Protocol

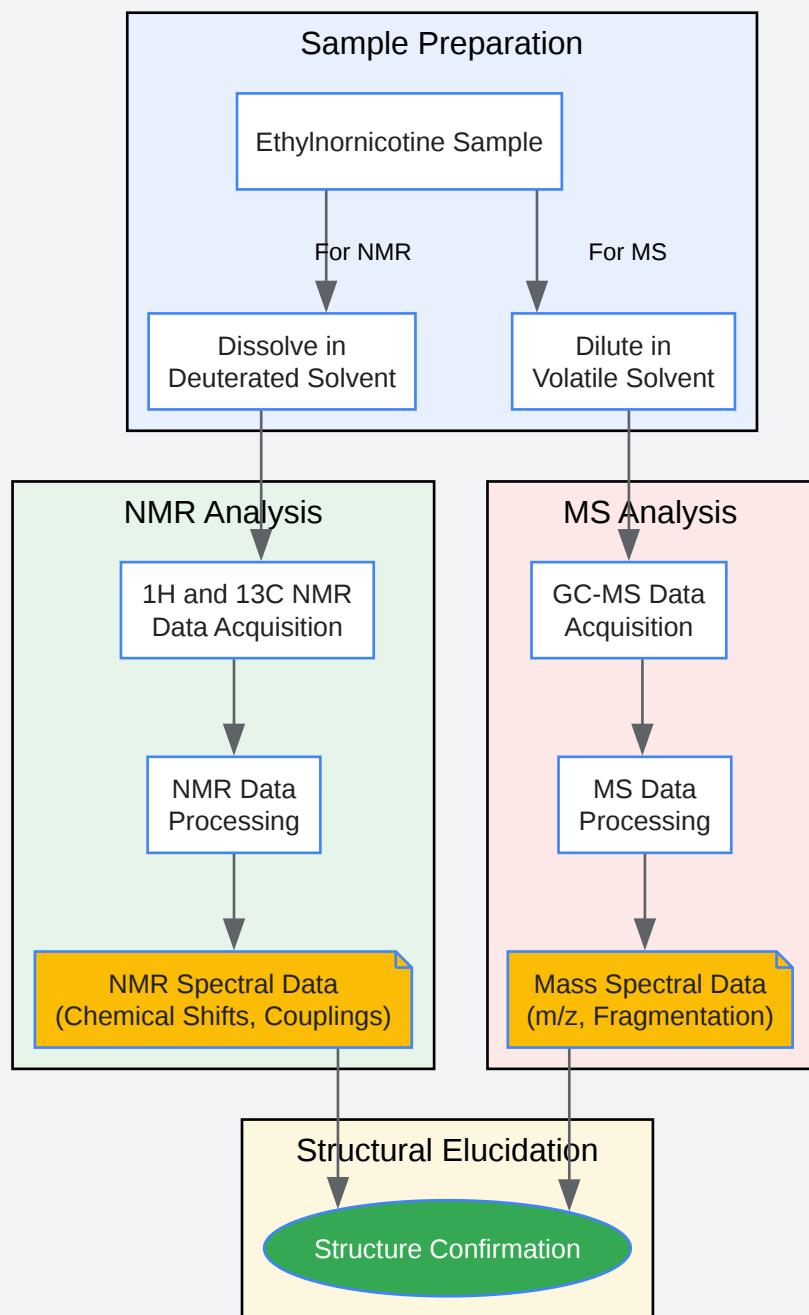
- Sample Preparation: Prepare a dilute solution of **EthylNornicotine** (1-10 $\mu\text{g/mL}$) in a suitable volatile solvent such as methanol or acetonitrile.
- Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system is suitable for the analysis of this volatile compound.[3]
- GC-MS Parameters:
 - Gas Chromatograph:
 - Injector Temperature: 250 °C.
 - Column: A non-polar capillary column (e.g., DB-5ms).
 - Carrier Gas: Helium at a constant flow rate of 1 mL/min.

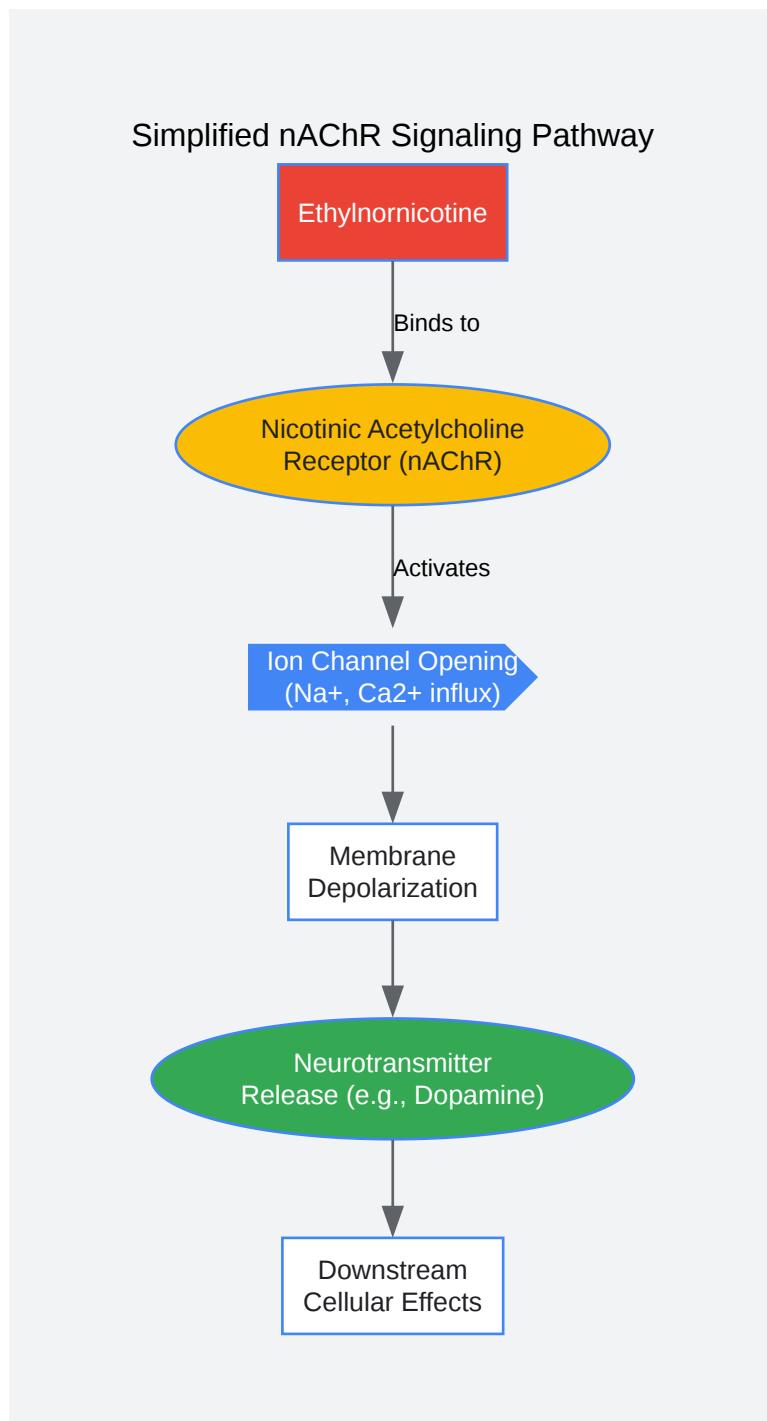
- Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
- Mass Spectrometer:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.[\[3\]](#)
 - Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
 - Scan Range: m/z 40-400.
 - Source Temperature: 230 °C.
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. Compare the obtained spectrum with library spectra if available.

Workflow and Data Interpretation

The following diagram illustrates the workflow for the structural characterization of **Ethylornicotine**.

Experimental Workflow for Ethylnornicotine Characterization





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